molecular formula C9H15N B6345533 cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole CAS No. 1212269-83-4

cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No.: B6345533
CAS No.: 1212269-83-4
M. Wt: 137.22 g/mol
InChI Key: OVBKKDSRBCCWSP-BDAKNGLRSA-N
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Description

cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole: is a chemical compound with the molecular formula C9H15N It is a member of the isoindole family, characterized by a bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reduction of a precursor compound followed by cyclization to form the desired isoindole structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of more saturated derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The nitrogen atom in the isoindole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions .

Comparison with Similar Compounds

  • 1-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indene
  • 3-Methyl-cis-3a,4,7,7a-tetrahydroindan

Comparison: cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific substitution pattern and the presence of a nitrogen atom in the ring structure. This distinguishes it from similar compounds like 1-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indene, which lacks the nitrogen atom, and 3-Methyl-cis-3a,4,7,7a-tetrahydroindan, which has a different ring structure .

Properties

IUPAC Name

(3aR,7aS)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBKKDSRBCCWSP-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2CNC[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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